2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4502848
CAS Number:
Molecular Formula: C13H13ClN8
Molecular Weight: 316.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

Compound Description: [18F]MNI-444 is a PET radiopharmaceutical specifically designed for mapping adenosine type 2A (A2A) receptors in the brain. [] Its development stemmed from the need for imaging agents that can effectively evaluate new A2A receptor-targeting pharmaceuticals, particularly those intended for movement disorders like Parkinson's disease. [] [18F]MNI-444 demonstrated efficacy in both non-human primate studies and subsequent human clinical trials. []

Relevance: This compound shares the core structure of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine with 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of this core structure is significant as it underpins the A2A receptor binding affinity observed in this class of compounds. []

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

Compound Description: [123I]MNI-420 serves as a SPECT radiopharmaceutical designed for mapping A2A receptors in the brain. [] Like [18F]MNI-444, its development was driven by the demand for imaging tools to assess A2A receptor-targeting drugs and monitor disease progression in conditions like Parkinson's disease. [] This compound proved successful in both non-human primate and human clinical trials. []

Relevance: While this compound belongs to the imidazopyrazolopyrimidine class, it exhibits significant structural similarity to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds share a pyrazolo[4,3-e]pyrimidine core, and their structural resemblance contributes to their binding affinity for A2A receptors. []

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (8FB-PTP)

Compound Description: 8FB-PTP acts as a potent antagonist of the A2 adenosine receptors. [] This compound was investigated alongside other potential A2 antagonists due to its non-xanthine structure, which differs from traditional xanthine-based antagonists. [] Functional studies revealed that 8FB-PTP effectively antagonized the vasorelaxant effects induced by 5'-N-ethyl-carboxamidoadenosine (NECA) in bovine coronary arteries and the inhibition of platelet aggregation in rabbits. []

Relevance: This compound belongs to the pyrazolo-triazolo-pyrimidine class and is structurally related to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine moiety. The variations in substituents attached to this core structure likely contribute to the differences in their pharmacological profiles, particularly regarding their selectivity for specific adenosine receptor subtypes. [, ]

(E)-7-Methyl-8-(3,4-dimethoxystyryl)-1,3-dipropyl-xanthine (KF 17837)

Compound Description: KF 17837 is a xanthine derivative that functions as an adenosine receptor antagonist. [] It was included in a study comparing the pharmacological profiles of various A2 adenosine receptor antagonists, particularly focusing on their selectivity for A2 receptors over A1 receptors. [] While KF 17837 showed relatively weak activity in antagonizing NECA-induced effects in both vasorelaxation and platelet aggregation models, it lacked the selectivity for A2 receptors observed in other tested compounds. []

5-Amino-9-chloro-2-(2-furyl 1,2,4-triazolo [1,5-c] quinazoline (CGS 15943)

Compound Description: CGS 15943 is a non-xanthine compound that acts as a putative A2 adenosine antagonist. [] It was investigated alongside other potential A2 antagonists to determine its pharmacological profile and selectivity for A2 receptors. CGS 15943 exhibited weak antagonist activity in a platelet aggregation model and failed to effectively antagonize NECA-induced vasodilation. []

Relevance: Although CGS 15943 belongs to the triazoloquinazoline class and lacks the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core of 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is included in this list because it was studied alongside pyrazolo-triazolo-pyrimidine derivatives as a potential A2 adenosine receptor antagonist. This comparison underscores the exploration of diverse chemical scaffolds in the search for effective and selective adenosine receptor modulators. []

Preladenant (2-(Furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine)

Compound Description: Preladenant is a pyrimidine amine that acts as a potent and selective adenosine A2a receptor antagonist. [] It advanced to Phase III clinical trials for treating Parkinson's disease. [] Metabolism studies in rats, dogs, and humans identified various metabolites, with one particular metabolite (M9) exhibiting significant A2a receptor antagonist activity. []

Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This shared core structure is crucial for the adenosine A2a receptor antagonist activity observed in both compounds. [] The distinct substituent groups attached to this core likely contribute to differences in their pharmacological properties, including potency and selectivity. []

2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

Compound Description: SCH-442416 is a preferential presynaptic adenosine A2A receptor antagonist. [] It was instrumental in a study investigating the differential effects of blocking presynaptic versus postsynaptic A2A receptors on the self-administration of Δ9-tetrahydrocannabinol (THC) in squirrel monkeys. [] The study revealed that SCH-442416 effectively attenuated the reinforcing effects of THC, suggesting that selectively targeting presynaptic A2A receptors could hold therapeutic potential for treating marijuana dependence. []

Relevance: Both SCH-442416 and 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belong to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds, known for their adenosine A2A receptor antagonist activity. Their structural similarities highlight the importance of this specific scaffold in mediating interactions with the adenosine A2A receptor. []

3-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

Compound Description: This compound is one of seven exogenous activators of GPR17. [] GPR17 is an orphan receptor with known roles in oligodendrocyte maturation and myelination in the central nervous system but undetermined functions in the liver and kidney. []

Relevance: This compound is relevant because it highlights the exploration of structurally diverse compounds, including pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, as potential modulators of GPR17. It emphasizes the ongoing research to uncover the physiological functions of GPR17 and the potential therapeutic applications of targeting this receptor. []

4-(4-Fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Compound Description: Similar to 3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile, this compound exhibits activity as an exogenous activator of GPR17. [] Ongoing studies aim to determine the in vivo activators of GPR17, which will help clarify the receptor's physiological roles in the liver and kidneys. []

Relevance: The inclusion of this compound underscores the investigation of a diverse range of chemical structures, including pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, as potential GPR17 modulators. [] This research is crucial for advancing our understanding of GPR17 signaling and exploring its potential as a therapeutic target. []

({1-[(2-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

Compound Description: This compound was identified as an exogenous activator of GPR17. [] This finding suggests that a diverse set of chemical structures, beyond those currently known, can potentially modulate GPR17 activity. []

Relevance: While this compound does not directly resemble 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is grouped together because both are being investigated for their potential to modulate GPR17 activity. The structural diversity between these compounds highlights the broad range of chemical scaffolds that could potentially target GPR17. []

N,N-Dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

Compound Description: This compound is among the seven identified exogenous activators of GPR17. [] Current research efforts are focused on narrowing down the potential in vivo activators of GPR17 to elucidate its physiological roles. []

Relevance: Although this compound is structurally distinct from 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is highlighted in this list because both compounds are being explored for their ability to modulate GPR17 activity. [] This inclusion emphasizes the broad range of chemical structures currently under investigation to target GPR17. []

4-Phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

Compound Description: This compound demonstrated activity as an exogenous activator of GPR17. [] Identifying such activators is crucial for understanding the physiological functions of GPR17, particularly in the liver and kidneys where its roles remain unclear. []

Relevance: While this compound does not directly resemble the structure of 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds are relevant to research focusing on GPR17 modulation. The structural diversity among GPR17 activators underscores the need for further investigation into the receptor's binding site and the potential for developing selective and potent modulators. []

2-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

Compound Description: This compound was identified as an exogenous activator of GPR17, suggesting that it can modulate the activity of this receptor. []

Relevance: Although this compound is structurally dissimilar to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both are grouped together due to their relevance to GPR17 research. Their inclusion highlights the exploration of diverse chemical structures as potential tools for understanding GPR17 signaling and its therapeutic potential. []

2,6,6-Trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Compound Description: This compound is among the seven exogenous activators identified for GPR17. [] Its identification emphasizes the need for comprehensive ligand screening to fully understand the pharmacological profile of GPR17. []

Relevance: Despite its distinct structure compared to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound is included due to its shared relevance to GPR17 research. [] The identification of structurally diverse GPR17 activators underscores the potential for developing novel compounds with targeted pharmacological profiles. []

5-Chloro-7-(4-methyl-piperidin-1-yl)-6-(2,4,6-trifluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Compound Description: This particular compound is a potent fungicide. [] It is often combined with other fungicidal agents, such as those derived from 1-methylpyrazole-4-anilides, to create effective fungicidal mixtures for controlling various phytopathogenic fungi. []

Relevance: This compound is structurally related to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine because both belong to the triazolopyrimidine class of compounds. While their primary applications differ (fungicide versus potential pharmaceutical), their shared structural features highlight the versatility of this chemical scaffold in interacting with biological targets. []

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

Compound Description: SCH 58261 is a highly selective adenosine A2A receptor antagonist. [, ] Studies have shown that it can effectively block the activation of A2A receptors, preventing downstream signaling cascades. [, ] Due to its selectivity for A2A receptors, SCH 58261 is a valuable pharmacological tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes. [, ]

Relevance: This compound belongs to the pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class and is structurally related to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine moiety. Variations in the substituents attached to this core structure likely contribute to their pharmacological profiles, such as potency and selectivity for different adenosine receptor subtypes. [, ]

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] It has demonstrated neuroprotective effects in in vitro models of ischemia. [] In studies using rat hippocampal slices, MRS 1523 effectively prevented the irreversible loss of synaptic transmission and the development of anoxic depolarization induced by oxygen and glucose deprivation (OGD). [] These findings suggest that A3 receptor activation might contribute to ischemic damage and that selective A3 antagonists like MRS 1523 could potentially protect neurons under ischemic conditions. []

Relevance: Although MRS 1523 is structurally dissimilar to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds are of interest due to their interactions with adenosine receptors. MRS 1523's activity as an A3 receptor antagonist, in contrast to the A2A receptor affinity observed in many pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlights the diverse pharmacological profiles within this class of compounds. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist. [] Studies have shown that it can effectively block the activation of A3 receptors. []

N-(2-Methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist. [] Research suggests that it can effectively block the activity of A3 receptors. []

Relevance: Although VUF 5574 differs structurally from 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds interact with adenosine receptors. VUF 5574's selectivity for the A3 subtype, in contrast to the A2A affinity observed in many pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, emphasizes the diverse pharmacological activities within these compound classes. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is classified as a selective adenosine A3 receptor antagonist. [] Research indicates that it can effectively block the activation of A3 receptors. []

3-Chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-yl)sulfonyl]amino]benzoic acid (Cloransulam)

Compound Description: Cloransulam is a widely used herbicide, particularly effective against broadleaf weeds and some grasses. [, ] It disrupts amino acid synthesis in susceptible plants by inhibiting acetolactate synthase (ALS). [, ] Cloransulam is often used in soybean production due to its selectivity for the crop while effectively controlling weeds like hyssop spurge, prickly sida, and morning glories. [, ]

Relevance: While structurally dissimilar to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, cloransulam is included due to its classification as a triazolopyrimidine derivative. Both compounds highlight the diverse applications of this chemical scaffold, ranging from potential pharmaceutical agents to commercially significant herbicides. [, ]

N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-α]pyrimidine-2-sulfonamide (Flumetsulam)

Compound Description: Flumetsulam is a widely used herbicide known for its effectiveness against broadleaf weeds. [] It works by inhibiting acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. [] Flumetsulam is often used in combination with other herbicides to broaden its weed control spectrum and manage herbicide resistance. []

Relevance: While structurally distinct from 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, flumetsulam belongs to the triazolopyrimidine class of compounds. The inclusion of both compounds emphasizes the versatility of this chemical scaffold, finding applications in diverse fields ranging from potential pharmaceuticals to agricultural chemicals. []

N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide (Sulfentrazone)

Compound Description: Sulfentrazone is a preemergence herbicide commonly used to control broadleaf weeds and some grasses. [, ] It inhibits the enzyme protoporphyrinogen oxidase, disrupting chlorophyll synthesis and leading to the accumulation of protoporphyrin IX, a potent photosensitizer, in susceptible plants. [, ]

Relevance: Although sulfentrazone differs significantly in structure from 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both compounds belong to the triazolopyrimidine class. This inclusion highlights the diverse applications of triazolopyrimidines, ranging from potential pharmaceuticals to commercially important herbicides. [, ]

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo-[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)

Compound Description: Diclosulam is a widely used herbicide known for its control of broadleaf weeds in various crops. [] It belongs to the triazolopyrimidine sulfonanilide class of herbicides and acts by inhibiting the enzyme acetolactate synthase (ALS). [] This inhibition disrupts the biosynthesis of essential amino acids (valine, leucine, and isoleucine), leading to plant death. []

Relevance: Diclosulam, despite its structural dissimilarity to 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is classified as a triazolopyrimidine derivative. [] This grouping underscores the versatility of the triazolopyrimidine scaffold, demonstrating its utility in diverse applications ranging from potential pharmaceutical agents to commercially successful herbicides. []

Properties

Product Name

2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[1-(4-chloropyrazol-1-yl)propan-2-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C13H13ClN8

Molecular Weight

316.75 g/mol

InChI

InChI=1S/C13H13ClN8/c1-8(5-21-6-9(14)3-17-21)11-18-13-10-4-16-20(2)12(10)15-7-22(13)19-11/h3-4,6-8H,5H2,1-2H3

InChI Key

WHFGTXARNRSSJC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Cl)C2=NN3C=NC4=C(C3=N2)C=NN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.